An In-depth Technical Guide to 1,2,4-Tribromobenzene
An In-depth Technical Guide to 1,2,4-Tribromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4-Tribromobenzene, a significant compound in organic synthesis and materials science. This document outlines its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.
Chemical Identity and Properties
1,2,4-Tribromobenzene is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₃.[1] Its CAS Registry Number is 615-54-3 .[1][2][3][4][5] The structure consists of a benzene (B151609) ring substituted with three bromine atoms at the 1, 2, and 4 positions.[2] This substitution pattern significantly influences its reactivity and physical properties.[6]
Table 1: Physicochemical Properties of 1,2,4-Tribromobenzene
| Property | Value | Source |
| CAS Number | 615-54-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Br₃ | [1][2][3][7] |
| Molecular Weight | 314.80 g/mol | [2][3][5][7] |
| Appearance | White to pale yellow crystalline solid/powder | [1][2][4] |
| Melting Point | 41-43 °C | [2][5] |
| Boiling Point | 271 °C | [2] |
| Solubility | Insoluble in water.[1][2][8] Soluble in ethanol (B145695), ether, and chloroform.[2] Slightly soluble in Ethyl Acetate.[4] | |
| InChI Key | FWAJPSIPOULHHH-UHFFFAOYSA-N | [1][2][3][5] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Br | [1][3][5] |
Synthesis and Reactivity
1,2,4-Tribromobenzene can be synthesized through various methods, including the direct bromination of benzene in the presence of a suitable catalyst.[6] It also serves as a versatile intermediate in organic synthesis due to the reactivity of its bromine substituents.[2] The bromine atoms can be selectively functionalized through various cross-coupling reactions, such as the Suzuki coupling, allowing for the construction of more complex molecular architectures.[2]
Experimental Protocol: Synthesis of sym-Tribromobenzene
Objective: To synthesize sym-tribromobenzene from aniline (B41778) via bromination and subsequent deamination.
Materials:
-
Aniline (100 g, 1.1 moles)[9]
-
Concentrated Hydrochloric Acid (100 cc, 1.2 moles)[9]
-
Bromine (577 g, 3.6 moles)[9]
-
95% Ethanol[9]
-
Benzene[9]
-
Concentrated Sulfuric Acid (140 cc)[9]
-
Powdered Sodium Nitrite (140 g, 2.03 moles)[9]
-
Glacial Acetic Acid[9]
-
Decolorizing Carbon[9]
Procedure:
-
Bromination of Aniline:
-
In a 12-L round-bottomed flask, dissolve 100 g of aniline in 1 L of water and 100 cc of concentrated hydrochloric acid.[9] Dilute the solution to 5 L with water.[9]
-
Cool the flask in an ice bath.[9]
-
In a separate 250-cc suction flask, place 577 g of bromine and warm it to 40–50 °C in a water bath.[9]
-
Draw a rapid stream of air saturated with bromine vapor into the aniline solution by applying suction.[9]
-
Continue the introduction of bromine for approximately three to four hours until the solution retains a distinct yellow color.[9]
-
Filter the resulting tribromoaniline using a Büchner funnel, wash thoroughly with water to remove hydrobromic acid, and suck it as dry as possible.[9]
-
-
Deamination of Tribromoaniline:
-
Place the moist tribromoaniline in a 5-L two-necked flask with 2.1 L of 95% ethanol and 525 cc of benzene.[9]
-
Heat the mixture on a steam bath under a reflux condenser to dissolve the solid.[9]
-
Add 140 cc of concentrated sulfuric acid to the solution.[9]
-
Rapidly add 140 g of powdered sodium nitrite.[9]
-
Once the initial vigorous reaction subsides, boil the solution as long as gas is evolved, and then let it stand in a warm place for an additional three hours.[9]
-
-
Purification:
-
The crude, dry tribromobenzene can be purified by recrystallization.[9]
-
Dissolve 100 g of the crude product in a boiling mixture of 1560 cc of glacial acetic acid and 350 cc of water.[9]
-
Add 25 g of decolorizing carbon and boil for a few minutes.[9]
-
Filter the hot solution and allow it to cool to form crystals.[9]
-
Wash the crystals on a Büchner funnel with a small amount of chilled 95% ethanol to remove the acetic acid.[9]
-
Applications in Research and Development
1,2,4-Tribromobenzene is a valuable building block in several areas of chemical research and industry.
-
Organic Synthesis: It is widely used as a starting material or intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1]
-
Polymer Chemistry: It serves as a monomer for the synthesis of hyperbranched poly(p-phenylene ethynylenes) and as a cross-linking reagent in palladium-catalyzed cross-coupling reactions.[5][6][8] These polymers have potential applications in materials science, such as in optoelectronics.[6]
-
Flame Retardants: Due to its bromine content, it has applications as a flame retardant in plastics and textiles.[1]
-
Agrochemicals: It has been noted to possess pesticidal properties, indicating its potential use in agricultural applications.[1]
Safety and Handling
1,2,4-Tribromobenzene is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It causes skin irritation and serious eye irritation.[3][8][11][12] It may also cause respiratory irritation.[3][11][12] The compound is very toxic to aquatic life with long-lasting effects.[3][12] It is also reported to be hepatotoxic to rats and toxic to humans.[4][]
-
Handling: Use only outdoors or in a well-ventilated area.[1][11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands and any exposed skin thoroughly after handling.[11] Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8][11] Store locked up.[11] Keep away from oxidizing agents.[8]
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a tribromobenzene derivative, highlighting the key stages from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis and purification of tribromobenzene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]
- 3. 1,2,4-Tribromobenzene | C6H3Br3 | CID 12002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. 1,2,4-Tribromobenzene 95 615-54-3 [sigmaaldrich.com]
- 6. Buy 1,2,4-Tribromobenzene | 615-54-3 [smolecule.com]
- 7. Benzene, 1,2,4-tribromo- [webbook.nist.gov]
- 8. 1,2,4-Tribromobenzene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
